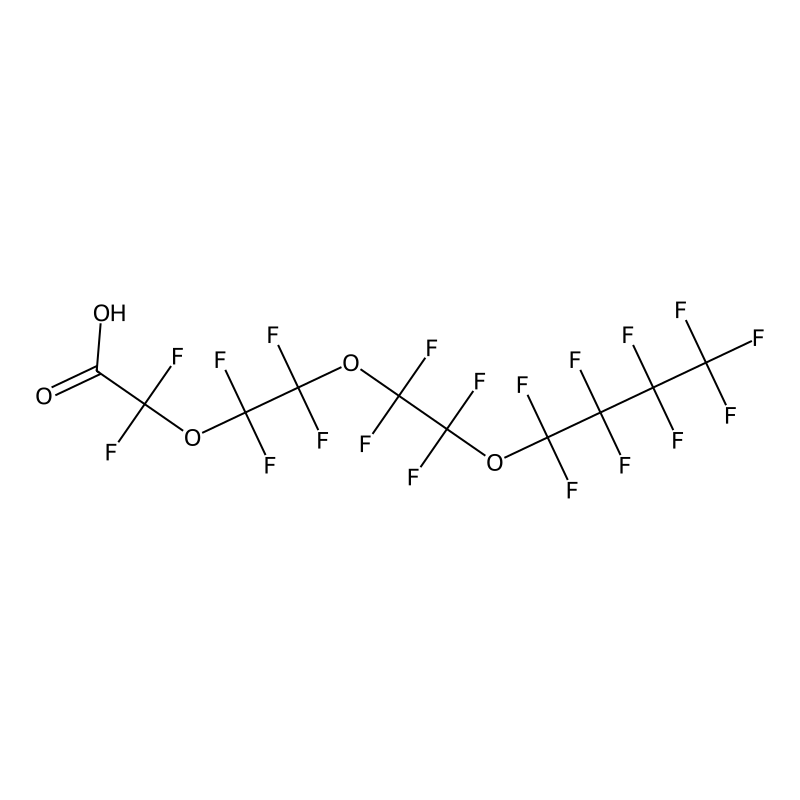Perfluoro-3,6,9-trioxatridecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science:
- Surfactant studies: PFNTFA exhibits unique surface-active properties, making it a potential candidate for studying self-assembly behavior and the formation of micelles and vesicles. These structures have applications in drug delivery, material synthesis, and other fields [].
- Polymer synthesis: PFNTFA can be incorporated into the structure of fluorinated polymers, potentially leading to materials with enhanced properties like water and oil repellency, chemical resistance, and thermal stability [].
Biomedical Research:
- Cellular studies: PFNTFA may be used to investigate its potential impact on cellular processes and signaling pathways. This could offer insights into the biological effects of perfluorinated compounds [].
- Environmental toxicology: Research suggests PFNTFA might be present in environmental samples and may have potential negative effects on living organisms. Studying its environmental fate and toxicity is crucial for understanding its potential ecological impact [].
Analytical Chemistry:
Perfluoro-3,6,9-trioxatridecanoic acid is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 562.09 g/mol. It is characterized by a clear liquid state at room temperature and has a boiling point of 75 °C at 0.8 mmHg . This compound is notable for its unique structure, which includes multiple fluorinated groups that impart distinct chemical properties, such as high stability and resistance to degradation.
- Persistent organic pollutants (POPs): accumulate in the environment and biomagnify in food chains.
- Potentially toxic: studies suggest potential links to various health problems, though specific effects of this particular compound require further investigation.
Perfluoro-3,6,9-trioxatridecanoic acid has been studied for its biological interactions, particularly in the context of environmental health. It is classified as a corrosive substance and can cause irritation to skin and eyes upon contact . Its biological activity has raised concerns regarding potential toxicity and environmental persistence, similar to other perfluorinated compounds that have been scrutinized for their effects on human health and ecosystems.
The synthesis of perfluoro-3,6,9-trioxatridecanoic acid typically involves complex multi-step fluorination processes. These methods may include:
- Fluorination of Precursors: Starting materials are subjected to fluorination using agents such as elemental fluorine or fluorinating reagents.
- Functional Group Manipulation: Carboxylic acid functional groups are introduced or modified through standard organic synthesis techniques.
- Purification: The final product is purified through distillation or chromatography to achieve the desired purity level .
Perfluoro-3,6,9-trioxatridecanoic acid finds applications primarily in scientific research and industrial processes. Notable uses include:
- Laboratory Chemicals: It serves as a reagent in various chemical syntheses and analytical procedures.
- Chelating Agents: The compound can be utilized in formulations requiring perfluorinated chelating agents .
- Material Science: It may be applied in the development of advanced materials due to its unique properties.
Research on the interactions of perfluoro-3,6,9-trioxatridecanoic acid with biological systems is ongoing. Studies have focused on its potential effects on cellular systems and its behavior in environmental contexts. The compound's ability to form complexes with metal ions suggests potential applications in bioremediation or as a targeted delivery system for therapeutic agents .
Perfluoro-3,6,9-trioxatridecanoic acid shares structural similarities with several other perfluorinated compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Perfluorooctanoic acid | \text{C}_8\text{H}_F_{17}\text{O}_2 | Known for bioaccumulation and environmental persistence |
| Perfluorobutanoic acid | \text{C}_4\text{H}_F_{9}\text{O}_2 | Shorter chain length leading to different biological behavior |
| Perfluorononanoic acid | \text{C}_9\text{H}_F_{19}\text{O}_2 | Similar properties but with increased carbon chain length |
Uniqueness
What sets perfluoro-3,6,9-trioxatridecanoic acid apart from these compounds is its specific trioxatridacanoic structure that allows for unique interactions and stability compared to shorter-chain perfluorinated acids. Its multiple ether linkages contribute to its distinct chemical reactivity and potential applications in specialized fields .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








